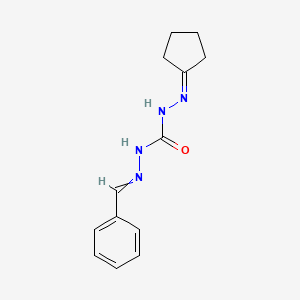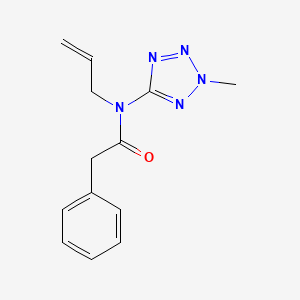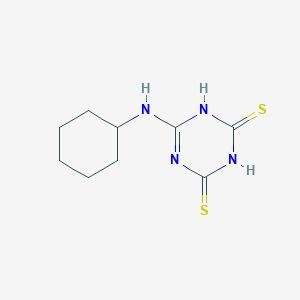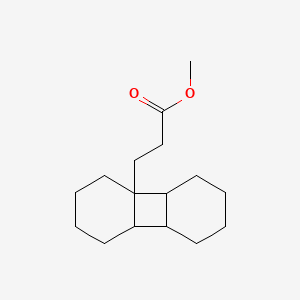![molecular formula C14H19Cl2NO4 B14519403 2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62804-77-7](/img/structure/B14519403.png)
2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate involves the esterification of triclopyr with 2-butoxyethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The final product is purified through distillation and crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form triclopyr and 2-butoxyethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Triclopyr and 2-butoxyethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is widely used in scientific research for its herbicidal properties. It is employed in studies related to:
Agriculture: For controlling invasive weed species in crops and rangelands.
Environmental Science: To study its impact on non-target species and ecosystems.
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts the normal growth processes of plants by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The primary molecular targets are the auxin receptors in the plant cells .
Comparison with Similar Compounds
Similar Compounds
Triclopyr: The parent compound, used for similar herbicidal applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is unique due to its specific ester linkage, which enhances its absorption and systemic action in plants compared to its parent compound, triclopyr .
Properties
CAS No. |
62804-77-7 |
|---|---|
Molecular Formula |
C14H19Cl2NO4 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-butoxyethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H19Cl2NO4/c1-3-4-7-19-8-9-20-14(18)10(2)21-11-5-6-12(15)17-13(11)16/h5-6,10H,3-4,7-9H2,1-2H3 |
InChI Key |
ZSEOPNOENPWJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)



![Tris[(3-methylcyclopentyl)methyl]alumane](/img/structure/B14519373.png)

![2-[(4-Methylphenyl)selanyl]ethyl selenocyanate](/img/structure/B14519382.png)
![[Bis(2-chlorophenyl)methylidene]propanedinitrile](/img/structure/B14519383.png)
![2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14519393.png)
